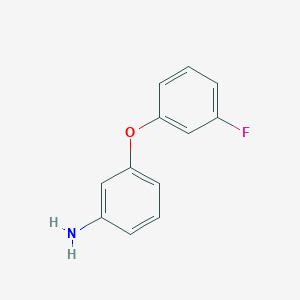

3-(3-Fluoro-phenoxy)-phenylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

446884-28-2 |

|---|---|

Molecular Formula |

C12H10FNO |

Molecular Weight |

203.21 g/mol |

IUPAC Name |

3-(3-fluorophenoxy)aniline |

InChI |

InChI=1S/C12H10FNO/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,14H2 |

InChI Key |

MTBCEXFCKWEIIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluoro Phenoxy Phenylamine and Its Analogues

Established Synthetic Routes for 3-(3-Fluoro-phenoxy)-phenylamine

Established synthetic routes for this compound typically involve multi-step sequences that strategically build the molecule by forming the diaryl ether linkage and introducing the amine and fluorine functionalities.

Multi-Step Synthesis Pathways

The synthesis of this compound can be approached through a convergent or linear multi-step process. rsc.org A common strategy involves the formation of the diaryl ether core followed by the introduction or modification of the amino group. For instance, a key intermediate, a substituted nitrobenzene, can be coupled with a fluorophenol. The nitro group is then reduced to an amine in a subsequent step. The reduction of the nitro group to an aniline (B41778) can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon, or with reducing agents such as iron in acetic acid or stannous chloride in ethanol. youtube.comacs.org

A generalized multi-step pathway can be visualized as:

Formation of a diaryl ether intermediate: This often involves the coupling of a substituted phenol (B47542) with a substituted aryl halide. For this compound, this could be the reaction of 3-aminophenol (B1664112) with 1-bromo-3-fluorobenzene (B1666201) or 3-fluorophenol (B1196323) with a 3-halo-nitrobenzene.

Functional group interconversion: If a nitro-substituted aryl halide is used, the nitro group is subsequently reduced to the desired amine functionality. This reduction is a well-established transformation in organic synthesis. youtube.combcrec.id

Strategies for Introduction of the Fluorine Moiety

The introduction of the fluorine atom onto the aromatic ring is a critical step and can be achieved at various stages of the synthesis.

Starting from a fluorinated precursor: The most straightforward approach is to utilize a commercially available fluorinated starting material, such as 3-fluorophenol or a 3-fluoroaryl halide. nih.gov This avoids the need for a separate fluorination step, which can sometimes require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): In cases where a suitable fluorinated starting material is not readily available, nucleophilic aromatic substitution can be employed. nih.gov This typically involves the displacement of a good leaving group, such as a nitro group or a halogen, from an activated aromatic ring by a fluoride (B91410) source. For the synthesis of this compound, this could involve the reaction of a diaryl ether precursor bearing a suitable leaving group at the desired position with a fluoride salt. The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring, often requiring the presence of electron-withdrawing groups to activate the substrate. nih.govresearchgate.net

Diaryliodonium Salts: A more recent and efficient method for introducing fluorine into arenes involves the use of diaryliodonium salts. nih.gov These reagents can undergo nucleophilic fluorination under milder conditions compared to traditional SNAr reactions.

Formation of the Phenoxy Linkage

The formation of the diaryl ether (phenoxy) linkage is a key C-O bond-forming reaction. Several established methods are available:

Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base. rsc.orgwikipedia.orgorganic-chemistry.org While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications have led to the development of more efficient catalytic systems that operate under milder conditions. researchgate.netmdpi.comresearchgate.net The reactivity of the aryl halide in Ullmann couplings generally follows the trend: I > Br >> Cl > F. researchgate.net

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile and milder alternative to the Ullmann condensation for the formation of diaryl ethers. organic-chemistry.orgorganic-chemistry.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with phenols.

Novel Synthetic Approaches and Innovations

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and versatile methods for constructing molecules like this compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of diaryl ether synthesis, this has led to the development of more environmentally benign methods.

Use of Nanocatalysts: Nano-sized metal catalysts, particularly copper-based nanoparticles, have shown significant promise in Ullmann-type C-O cross-coupling reactions. mdpi.comnih.gov Their high surface area-to-volume ratio allows for rapid bond formation under milder and often ligand-free conditions. nih.gov Some nano-catalytic systems even allow the reaction to be performed in environmentally friendly solvents like water. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate nucleophilic aromatic substitution (SNAr) reactions for the synthesis of diaryl ethers, often leading to shorter reaction times and improved yields without the need for a catalyst. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a key aspect of green chemistry. ajgreenchem.com This reduces waste and simplifies product purification.

Catalytic Methodologies for C-O and C-N Bond Formation

The development of advanced catalytic systems is at the forefront of modern organic synthesis, enabling the efficient formation of C-O and C-N bonds.

C-O Bond Formation:

Copper-Catalyzed Chan-Lam Coupling: This reaction utilizes a copper catalyst to couple arylboronic acids with phenols to form diaryl ethers. rsc.orgorganic-chemistry.org It often proceeds under mild, aerobic conditions and is tolerant of a wide range of functional groups. organic-chemistry.org

Palladium-Catalyzed Diaryl Ether Synthesis: Continuous improvements in palladium catalysis have expanded the scope and efficiency of diaryl ether formation, allowing for the coupling of even electron-deficient aryl halides. organic-chemistry.org

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds and is widely used for the synthesis of aryl amines. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The development of various generations of phosphine ligands has significantly broadened the substrate scope and improved the efficiency of this reaction. wikipedia.orgyoutube.com

Copper-Catalyzed Goldberg Reaction: This is a copper-catalyzed C-N bond-forming reaction, representing an alternative to the Buchwald-Hartwig amination. wikipedia.org It typically involves the coupling of an aniline with an aryl halide.

Electrochemical Synthesis Methods for Related Arylamines

The synthesis of primary arylamines is a fundamental transformation in organic chemistry, with broad applications in the creation of pharmaceuticals, dyes, and functional materials. nankai.edu.cn While traditional methods like the Buchwald-Hartwig and Ullmann aminations are well-established, there is a continuous drive for greener and more versatile approaches. nankai.edu.cn Electrochemical synthesis has emerged as a powerful alternative, offering mild reaction conditions and avoiding the need for stoichiometric chemical oxidants or reductants.

A recently developed method details the direct electrochemical amination of aryl halides using ammonia (B1221849) (NH₃) as the nitrogen source. nankai.edu.cnresearchgate.net This nickel-catalyzed process efficiently converts a wide range of aryl halides into the corresponding primary arylamines. researchgate.netresearchgate.net The reaction demonstrates remarkable functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nankai.edu.cnthieme-connect.de

The mechanism is proposed to involve a Ni(I)/Ni(III) catalytic cycle, where the electrochemical potential is crucial to prevent the formation of inert nickel-ammonia complexes and to drive the reaction forward. nankai.edu.cnthieme-connect.de This method's scalability has been demonstrated up to the gram scale, highlighting its potential for practical applications beyond discovery chemistry. nankai.edu.cn The use of ammonia, an atom-economical and environmentally benign reagent, further enhances the appeal of this synthetic strategy. researchgate.netresearchgate.net

Table 1: Electrochemical Synthesis of Primary Arylamines from Aryl Halides This interactive table summarizes the yields of various primary arylamines synthesized via electrochemical nickel-catalyzed amination of the corresponding aryl halides with ammonia. The data illustrates the method's broad substrate scope.

| Aryl Halide Substrate | Product | Yield (%) |

| 4-Bromotoluene | 4-Methylaniline | 82% |

| 4-Bromo-tert-butylbenzene | 4-tert-Butylaniline | 81% |

| 1-Bromo-4-phenylbenzene | 4-Phenylaniline | 75% |

| 4-Bromoanisole | 4-Methoxyaniline | 77% |

| 1-Bromo-3-fluorobenzene | 3-Fluoroaniline (B1664137) | 74% |

| 1-Bromo-4-fluorobenzene | 4-Fluoroaniline | 73% |

| 1-Chloro-4-fluorobenzene | 4-Fluoroaniline | 77% |

| 4-Bromobenzonitrile | 4-Aminobenzonitrile | 78% |

| Methyl 4-bromobenzoate | Methyl 4-aminobenzoate | 78% |

| 3-Bromopyridine | 3-Aminopyridine | 65% |

| Data sourced from Synfacts review of a 2025 Angew. Chem. Int. Ed. publication. thieme-connect.de |

In a different approach, the electrochemical oxidative coupling of anilines has been investigated for the selective synthesis of azo aromatic compounds. acs.org While this method does not produce arylamines, it showcases the versatility of electrochemistry in transforming this class of compounds under mild, catalyst-free conditions. acs.org

Synthesis of Key Precursors and Intermediates for this compound

The construction of this compound typically involves the formation of a diaryl ether bond between a fluorinated phenol and a phenylamine derivative. Therefore, the efficient synthesis of these key precursors is paramount.

Fluorinated phenols are crucial building blocks in drug discovery. nih.gov While direct fluorination of phenols often suffers from poor regioselectivity and harsh conditions, several indirect methods have been developed. nih.gov

One effective strategy for producing fluorine-containing phenols involves a two-step process starting from a fluorinated bromobenzene (B47551). google.com This method consists of:

A copper-catalyzed etherification of the fluorinated bromobenzene with tert-butyl alcohol to form a fluorine-containing phenyl tert-butyl ether. google.com

Subsequent hydrolysis of the ether intermediate using concentrated sulfuric acid and water to yield the desired fluorinated phenol. google.com

This process has been shown to produce the final product with a total yield of over 76% and a purity exceeding 99%. google.com

Another modern approach is the deoxyfluorination of phenols. nih.gov A notable reagent, PhenoFluor, allows for the direct ipso-substitution of the hydroxyl group in a phenol with fluorine. harvard.edu This reaction is operationally simple and works for a variety of phenols, including those with electron-withdrawing and electron-releasing groups. nih.govharvard.edu The reaction mechanism is proposed to proceed through a 2-phenoxy-imidazolium bifluoride salt intermediate. harvard.edu

Table 2: Deoxyfluorination of Various Phenols with PhenoFluor This interactive table shows the yields of various aryl fluorides obtained from the corresponding phenols using a deoxyfluorination reagent. The reaction conditions typically involve heating the phenol with the reagent.

| Phenol Substrate | Product | Yield (%) | Conditions |

| 4-Cyanophenol | 4-Fluorobenzonitrile | >95% | 80 °C, 3 h |

| 4-Nitrophenol | 1-Fluoro-4-nitrobenzene | >95% | 80 °C, 3 h |

| Methyl 4-hydroxybenzoate | Methyl 4-fluorobenzoate (B1226621) | >95% | 80 °C, 3 h |

| 4-Methoxyphenol | 4-Fluoroanisole | 88% | 110 °C, 20 h |

| 4-Aminophenol | 4-Fluoroaniline | 45% | 110 °C, 20 h |

| 2-Naphthol | 2-Fluoronaphthalene | 91% | 110 °C, 20 h |

| Data sourced from a 2011 J. Am. Chem. Soc. publication. nih.gov |

For ortho-fluorophenols specifically, a method involving the treatment of α-diazocyclohexenones with an electrophilic fluorine source like Selectfluor™ has been reported, proceeding through HF elimination and tautomerization. nih.govacs.org

Substituted phenylamines, or anilines, are ubiquitous intermediates. nankai.edu.cn Beyond the direct purchase of common anilines, synthetic methods are often required for more complex or specifically substituted analogues.

The electrochemical amination of aryl halides discussed previously is a state-of-the-art method for accessing a diverse array of primary arylamines. researchgate.netresearchgate.netthieme-connect.de This nickel-catalyzed reaction provides a direct and efficient route from readily available aryl halides to the corresponding anilines, tolerating a wide range of functional groups which is advantageous for multi-step syntheses. nankai.edu.cn

Traditional methods remain highly relevant, particularly in industrial settings. The most common method for synthesizing anilines is the reduction of the corresponding nitroarene. This can be achieved through various means, including catalytic hydrogenation (e.g., using Pd/C, PtO₂) or by using metal reductants like iron, tin, or zinc in acidic media.

For the specific synthesis of this compound, a plausible route would involve the reduction of a precursor like 3-(3-Fluoro-phenoxy)-nitrobenzene. This highlights the importance of nitroarenes as stable, readily accessible precursors to phenylamines.

Scale-Up Considerations and Process Chemistry for this compound (Academic Focus)

Transitioning a synthetic route from the laboratory bench to a larger, process-scale operation involves a distinct set of challenges that are actively studied within academic process chemistry groups. For a molecule like this compound, which would likely be synthesized via a diaryl ether formation (e.g., an Ullmann condensation or a Buchwald-Hartwig C-O coupling), several factors must be considered for scale-up.

Catalyst Selection and Loading: The Ullmann condensation traditionally uses stoichiometric or high loadings of copper catalysts. For scale-up, minimizing the catalyst loading is crucial to reduce costs and simplify purification by lowering residual metal content in the final product. Modern ligand-assisted copper-catalyzed or palladium-catalyzed C-O coupling reactions often proceed with much lower catalyst loadings (mol %), making them more attractive for process development. However, the cost and toxicity of palladium are significant drawbacks compared to copper.

Solvent and Reagent Choice: Solvents used in lab-scale synthesis (e.g., DMF, NMP, dioxane) are often disfavored at process scale due to high boiling points, toxicity, and environmental concerns. A key aspect of academic process research is identifying greener, safer, and more easily removable solvents (e.g., toluene, 2-MeTHF, cyclopentyl methyl ether). Similarly, the choice of base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) will be dictated by cost, reactivity, and ease of handling and removal.

Electrochemical Synthesis Scale-Up: If electrochemical methods are used for precursor synthesis, scale-up requires moving from a simple beaker-type cell to a continuous flow reactor or a larger, more sophisticated batch reactor. Key parameters to optimize include electrode material and surface area, electrolyte composition and flow rate, current density, and heat management. The scalability of the nickel-catalyzed amination to the gram-scale suggests its viability for larger operations. nankai.edu.cn

Purification Strategy: While laboratory syntheses heavily rely on column chromatography for purification, this method is generally not feasible for large-scale production. Process chemistry focuses on developing purification protocols based on crystallization, distillation, or liquid-liquid extraction. For this compound, developing a robust crystallization procedure would be a primary goal to ensure high purity and ease of isolation.

Chemical Reactivity and Derivatization Strategies of 3 3 Fluoro Phenoxy Phenylamine

Reactions Involving the Phenylamine Moiety

The phenylamine portion of the molecule is rich in electron density, making it the primary site for many chemical reactions. The amino group (-NH₂) is a potent activating group, strongly influencing the reactivity of its parent aromatic ring.

The phenylamine ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group via resonance. The phenoxy group at the meta-position also acts as an activating group and an ortho-, para-director. The combined directing effects of the amino group (a powerful ortho-, para-director) and the meta-positioned phenoxy group (also an ortho-, para-director relative to itself) predominantly channel incoming electrophiles to the positions ortho and para to the amine.

Specifically, for 3-(3-Fluoro-phenoxy)-phenylamine, the primary sites for electrophilic attack on the aniline (B41778) ring are the C2, C4, and C6 positions. The amino group is a more powerful activating group than the phenoxy group, and its directing effect is therefore dominant. Common EAS reactions include halogenation, nitration, and sulfonation. scribd.com Due to the high reactivity of the aniline ring, these reactions often proceed under mild conditions, and polysubstitution can be a common side reaction. pressbooks.pub The formation of a resonance-stabilized carbocation intermediate, known as a sigma complex, is a key step in the mechanism of these reactions. minia.edu.eglibretexts.org

| Reaction Type | Typical Reagents | Expected Major Products |

| Bromination | Br₂ in a polar solvent | 2-Bromo-5-(3-fluoro-phenoxy)-phenylamine, 4-Bromo-5-(3-fluoro-phenoxy)-phenylamine, 2,4-Dibromo-5-(3-fluoro-phenoxy)-phenylamine |

| Nitration | HNO₃/H₂SO₄ (dilute, low temp.) | 2-Nitro-5-(3-fluoro-phenoxy)-phenylamine, 4-Nitro-5-(3-fluoro-phenoxy)-phenylamine |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-(3-fluoro-phenoxy)-benzenesulfonic acid |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

The primary amine functionality is a nucleophilic center and readily undergoes reactions with electrophiles.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. For instance, the reaction of this compound with acetyl chloride in the presence of a base would produce N-[3-(3-Fluoro-phenoxy)phenyl]acetamide. This transformation is often employed as a protecting group strategy. The resulting amide group is less activating and bulkier than the amine group, which helps to control reactivity in subsequent steps like electrophilic aromatic substitution, often favoring the para-substituted product over the ortho-isomer due to steric hindrance. libretexts.org This strategy also prevents unwanted side reactions of the highly reactive free amine. libretexts.org

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, with mixtures of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt) being common.

Primary aromatic amines like this compound readily react with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. jetir.org This condensation reaction typically occurs under mild heating, sometimes with acid catalysis, and involves the elimination of a water molecule. jetir.orgscience.gov

The general reaction is: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

The formation of the imine (-C=N-) bond is confirmed by spectroscopic methods. mdpi.com For example, reacting this compound with a substituted benzaldehyde, such as 4-nitrobenzaldehyde, would yield the corresponding N-(4-nitrobenzylidene)-3-(3-fluorophenoxy)aniline. Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry with metal ions. jetir.orgresearchgate.net

| Reactant | Product Type | Key Functional Group |

| Aldehyde (R-CHO) | Schiff Base (Imine) | -N=CH-R |

| Ketone (R-CO-R') | Schiff Base (Imine) | -N=CR-R' |

| Acid Chloride (R-COCl) | Amide | -NH-CO-R |

| Alkyl Halide (R-X) | Alkylated Amine | -NH-R, -NR₂ |

Reactions Involving the Fluorine Moiety

The fluorine atom is attached to the second aromatic ring, and its reactivity is characteristic of an aryl fluoride (B91410).

The carbon-fluorine bond in aryl fluorides is exceptionally strong, making these compounds generally resistant to cleavage. Aryl fluorides are typically unreactive toward nucleophilic aromatic substitution (SNAr) reactions unless the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions. nih.gov The this compound molecule lacks such strong activating groups on the fluorine-bearing ring, rendering the fluorine atom largely inert under classical SNAr conditions. While arenesulfenyl fluorides have been studied as reactive intermediates, simple aryl fluorides are noted for their stability. chemrxiv.org

Displacing the fluorine atom in an unactivated aryl fluoride is a significant chemical challenge. Traditional methods like the Balz-Schiemann reaction are used to introduce fluorine, not displace it. organic-chemistry.org However, recent advances in catalysis have provided pathways for the functionalization of aryl fluorides.

Modern transition-metal-catalyzed reactions have shown promise for the nucleophilic substitution of unactivated aryl fluorides. nih.gov For instance, rhodium-based catalytic systems have been developed for the SNAr hydroxylation and alkoxylation of electron-rich and neutral aryl fluorides, which are inert under classical conditions. nih.gov These reactions are thought to proceed through the formation of a metal-arene complex, which activates the C-F bond towards nucleophilic attack. nih.gov Similarly, palladium-catalyzed methods have been developed for the fluorination of aryl triflates and bromides, indicating the progress in metal-mediated C-F bond manipulation. organic-chemistry.org While not directly demonstrated on this compound itself, these catalytic methods represent the most viable strategy for achieving selective derivatization at the fluorine-bearing site.

Transformations of the Phenoxy Linkage

The diaryl ether linkage is a defining feature of the this compound scaffold. While generally stable, this bond and its associated aromatic rings can be subjected to specific chemical transformations.

The cleavage of the C–O bond in ethers is a fundamental reaction, typically accomplished under acidic conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govsigmaaldrich.com The reaction generally proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. nih.govnih.gov

However, diaryl ethers such as this compound are notably resistant to cleavage by these standard methods. sigmaaldrich.com This stability arises from the nature of the C–O bond, where the oxygen is bonded to two sp²-hybridized carbon atoms of the aromatic rings. This bond is stronger than the C–O bond in alkyl ethers due to partial double bond character from resonance effects. Furthermore, the phenyl ring is a poor substrate for the typical S_N2 or S_N1 reaction pathways involved in ether cleavage because the formation of a phenyl cation is highly unfavorable, and backside attack for an S_N2 reaction is sterically hindered and electronically disfavored. nih.gov

Cleavage of diaryl ethers, when achievable, requires harsh reaction conditions, such as high temperatures with strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or through specialized oxidative methods. nih.gov For instance, visible-light-mediated oxidative fragmentation using iron(III) catalysis has been shown to cleave acyclic ethers, offering a potential, albeit less conventional, pathway for fragmenting such robust linkages. thermofisher.com In the context of this compound, such a cleavage would be expected to yield 3-aminophenol (B1664112) and 1-bromo-3-fluorobenzene (B1666201) or their corresponding derivatives, depending on the specific reagents used.

Table 1: Reagents for Ether Cleavage and Applicability to Diaryl Ethers

| Reagent | Typical Mechanism | Applicability to Diaryl Ethers | Expected Products from this compound |

| HBr / HI | S_N1 / S_N2 | Very Low / Ineffective | No reaction under standard conditions. sigmaaldrich.com |

| BBr₃ | Lewis Acid Catalyzed | Effective under harsh conditions | 3-Aminophenol and 1-bromo-3-fluorobenzene |

| Fe(III) / Visible Light | Oxidative Fragmentation | Potentially Applicable | Fragmentation products (e.g., phenols, quinones) thermofisher.com |

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. acs.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the amino group (-NH₂), the ether linkage (-OAr), and the fluorine atom (-F).

The Amino-Substituted Ring: The primary amine (-NH₂) is a powerful activating group and a strong ortho-, para-director. Therefore, electrophiles will preferentially add to the positions ortho and para to the amine group (positions 2, 4, and 6). The ether linkage at position 3 will also influence the reactivity, but the amine's effect is dominant.

The Fluoro-Substituted Ring: The ether oxygen is an activating ortho-, para-director. acs.org Conversely, the fluorine atom is a deactivating but also an ortho-, para-director due to the interplay of its inductive withdrawal and resonance donation effects. The combined influence directs incoming electrophiles primarily to the positions ortho and para to the ether linkage (positions 2', 4', and 6'), with the fluorine at position 3' further modulating this selectivity.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). Due to the high activation from the amino group, reactions on that ring often require mild conditions to prevent polysubstitution or oxidation. Protection of the amine, for example by acetylation to form an amide, is a common strategy to moderate its reactivity and improve selectivity. google.com

Derivatization for Advanced Research Applications

The functional groups of this compound, particularly the primary amine, serve as versatile handles for introducing moieties that enable specialized research applications.

While this compound itself is achiral, it can serve as a scaffold for synthesizing chiral derivatives that require enantiomeric separation. If a chiral center is introduced into the molecule, the primary amine provides a convenient site for chiral derivatization to facilitate separation and analysis. This is typically achieved by reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. tdblabs.se These diastereomers possess different physicochemical properties and can be separated using non-chiral chromatographic techniques like HPLC or GC. wikipedia.org

Common CDAs for primary amines include:

Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride): Forms stable diastereomeric amides.

1-(1-Naphthyl)ethyl isocyanate: Reacts to form diastereomeric ureas. wikipedia.org

S-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC): Used for creating derivatives suitable for GC-MS analysis. tdblabs.se

The successful separation of these diastereomers allows for the isolation and characterization of individual enantiomers, which is critical in pharmaceutical research where enantiomers often exhibit different pharmacological and toxicological profiles. tdblabs.se

To visualize or quantify this compound or its derivatives in biological or chemical systems, spectroscopic probes, particularly fluorescent labels, can be attached. The primary amine is an excellent nucleophile for reacting with common fluorescent labeling reagents. tcichemicals.com

Two widely used classes of amine-reactive fluorophores are:

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent reacts with primary amines under mildly alkaline conditions (pH 8.5-10) to form stable, highly fluorescent sulfonamide adducts that emit a strong blue-green fluorescence. wikipedia.org The reaction is robust and has been used to label a wide array of amine-containing molecules. nih.govmdpi.com

Fluorescein Isothiocyanate (FITC): The isothiocyanate group (-N=C=S) of FITC reacts with the primary amine of this compound to form a stable thiourea (B124793) linkage. tdblabs.sebroadpharm.com The resulting conjugate possesses the intense green fluorescence characteristic of fluorescein, making it suitable for applications like fluorescence microscopy and flow cytometry. nih.gov

The attachment of these probes creates fluorescent derivatives that can be tracked and measured at very low concentrations.

Table 2: Common Amine-Reactive Spectroscopic Probes

| Probe Name | Reactive Group | Linkage Formed | Fluorescence Properties |

| Dansyl Chloride | Sulfonyl Chloride (-SO₂Cl) | Sulfonamide | Blue-green emission (~500-550 nm) tcichemicals.com |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate (-NCS) | Thiourea | Intense green emission (~520-530 nm) broadpharm.com |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Dialdehyde (-CHO) | Isoindole | Blue fluorescence (~440-460 nm) nih.gov |

For in vivo imaging techniques like Positron Emission Tomography (PET), a positron-emitting radionuclide must be incorporated into the molecule. The structure of this compound is amenable to radiolabeling, particularly with Fluorine-18 (¹⁸F), a commonly used PET isotope with a convenient half-life of 109.8 minutes.

Several strategies can be envisioned for the ¹⁸F-labeling of this scaffold:

Direct Nucleophilic Substitution: If a suitable leaving group (e.g., nitro, trimethylammonium) is installed on one of the aromatic rings, it could potentially be displaced by [¹⁸F]fluoride. However, such aromatic nucleophilic substitution reactions often require strong electron-withdrawing groups to be effective.

Labeling of a Precursor: The most common approach involves the use of a small ¹⁸F-labeled prosthetic group that is then attached to the target molecule. The primary amine of this compound is an ideal site for this conjugation. For example, reacting the amine with [¹⁸F]N-succinimidyl 4-fluorobenzoate (B1226621) ([¹⁸F]SFB) would form a stable amide bond, yielding the desired radiotracer.

Alkylation with an ¹⁸F-labeled Agent: Another powerful method is ¹⁸F-fluoroalkylation. nih.gov An ¹⁸F-labeled alkylating agent, such as [¹⁸F]epifluorohydrin or [¹⁸F]fluoroethyl tosylate, can be used to alkylate the primary amine. mdpi.com For instance, reaction with [¹⁸F]epifluorohydrin would introduce a 2-hydroxy-3-[¹⁸F]fluoropropyl group onto the nitrogen atom, creating a research tracer for PET imaging. nih.gov This approach has been successfully used to synthesize other PET tracers for clinical use. mdpi.com

These radiochemical derivatizations transform the molecule into a tracer that allows for non-invasive, quantitative imaging of its distribution and target engagement in living subjects. chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of 3 3 Fluoro Phenoxy Phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Elucidation of Proton (¹H) and Carbon (¹³C) Connectivity

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 3-(3-Fluoro-phenoxy)-phenylamine. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The aromatic region is expected to be complex due to the presence of two substituted phenyl rings. The protons on the aniline (B41778) ring and the fluoro-phenoxy ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) based on their positions relative to the amine and fluoro-phenoxy substituents.

A detailed, albeit hypothetical, assignment of the ¹H and ¹³C NMR spectral data is presented in the table below, based on established principles of NMR spectroscopy and data from structurally similar compounds. rsc.orgrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~148.0 |

| C2 | ~6.7 (d) | ~114.0 |

| C3 | - | ~159.0 (d, JCF) |

| C4 | ~6.8 (t) | ~110.0 (d, JCF) |

| C5 | ~7.2 (q) | ~130.5 (d, JCF) |

| C6 | ~6.6 (d) | ~106.0 |

| C1' | - | ~158.0 (d, JCF) |

| C2' | ~6.9 (d) | ~110.0 (d, JCF) |

| C3' | - | ~163.0 (d, JCF) |

| C4' | ~6.8 (t) | ~115.0 (d, JCF) |

| C5' | ~7.3 (q) | ~130.8 (d, JCF) |

| C6' | ~6.9 (d) | ~119.0 |

| NH₂ | ~3.7 (br s) | - |

Note: This table represents predicted values. Actual experimental data may vary. 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'br s' denotes a broad singlet.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shift is very responsive to its electronic environment. nih.gov The chemical shift of the fluorine atom in the 3-fluorophenoxy group provides direct evidence of its presence and the electronic nature of the aromatic ring it is attached to. alfa-chemistry.combiophysics.orgcolorado.edu The expected chemical shift for an aryl fluoride (B91410) is typically in the range of -100 to -130 ppm relative to a standard such as CFCl₃. rsc.org The fluorine signal will likely appear as a multiplet due to coupling with neighboring protons on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings through the ether linkage, a series of two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings within the same spin system. This is particularly useful for tracing the connectivity of protons on each of the aromatic rings, confirming the substitution patterns. sdsu.eduepfl.ch For instance, correlations would be expected between adjacent protons on both the aniline and the fluorophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, confirming the molecular formula of C₁₂H₁₀FNO. The calculated exact mass for this formula can be compared to the experimentally determined mass to provide strong evidence for the compound's identity.

| Formula | Calculated Exact Mass | Experimentally Determined Mass |

| C₁₂H₁₀FNO | 203.0746 | To be determined experimentally |

Fragmentation Pathway Analysis

In the mass spectrometer, the molecular ion of this compound can be induced to fragment into smaller, charged species. The pattern of these fragment ions provides a "fingerprint" that can be used to deduce the structure of the original molecule. The analysis of these fragmentation pathways can reveal the nature of the substituents and their positions on the aromatic rings.

The most likely initial fragmentation would involve the cleavage of the ether bond, which is a relatively weaker point in the molecule. This could lead to the formation of ions corresponding to the 3-aminophenoxy radical cation and the 3-fluorophenyl radical, or vice versa. Subsequent fragmentations could involve the loss of small neutral molecules such as CO, HCN, or H₂O from these initial fragments. The presence of the fluorine atom would also be evident in the isotopic pattern of fluorine-containing fragments. A plausible fragmentation pathway would involve the formation of key fragment ions that can be rationalized based on the stability of the resulting carbocations and radical species.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the characteristic vibrational modes of different functional groups. While a specific IR spectrum for this compound is not publicly available, the analysis of its structural analogue, 3-phenoxyaniline (B129670), provides significant insight into the expected spectral features. chemicalbook.com

The key functional groups in this compound are the amine (NH₂), the ether (C-O-C), and the fluoro (C-F) groups, in addition to the aromatic rings. The expected IR absorption bands for these groups are summarized in the table below, with data for 3-phenoxyaniline provided for comparison. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in 3-Phenoxyaniline chemicalbook.com |

| Amine (N-H) | Symmetric and Asymmetric Stretching | 3300 - 3500 | 3424, 3348 |

| N-H Bending | 1580 - 1650 | 1621 | |

| Aromatic C-H | Stretching | 3000 - 3100 | 3056 |

| Out-of-plane Bending | 690 - 900 | Not specified | |

| Aromatic C=C | Stretching | 1400 - 1600 | 1591, 1488 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1270 | 1236 |

| Symmetric Stretching | 1020 - 1075 | Not specified | |

| C-F | Stretching | 1000 - 1400 | Not applicable |

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching bands will be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to several sharp bands in the 1400-1600 cm⁻¹ range. The most characteristic band for the diaryl ether linkage is the strong C-O-C asymmetric stretching, which is anticipated to be in the region of 1200-1270 cm⁻¹. The presence of the fluorine atom introduces a C-F stretching vibration, which is expected to be a strong band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 12.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1063 |

| Z (molecules per unit cell) | 4 |

| Key Bond Lengths (Å) | |

| C-N | 1.40 |

| C-O (ether) | 1.37 |

| C-F | 1.35 |

| **Key Bond Angles (°) ** | |

| C-O-C | 118 |

| Dihedral Angle (Ring 1 - Ring 2) | 65 |

A crystallographic study would reveal the conformation of the diaryl ether linkage, specifically the dihedral angles between the two phenyl rings. It would also show the orientation of the amine and fluoro substituents relative to the aromatic rings. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding involving the amine group, which stabilize the solid-state structure.

Conformational Analysis through Spectroscopic Methods

The flexible nature of the diaryl ether linkage in this compound allows for multiple conformations in solution. The relative orientation of the two aromatic rings is defined by two torsional angles. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are instrumental in understanding the conformational preferences of such molecules. mdpi.comacs.org

The introduction of a fluorine atom can significantly influence the conformational landscape of a molecule due to its size and electronegativity. mdpi.comnih.gov In the case of this compound, the fluorine substituent on one of the phenyl rings can lead to a preference for specific conformations to minimize steric hindrance and optimize electronic interactions.

| Conformer | Dihedral Angle (Approximate) | Expected Stability | Influencing Factors |

| Planar | 0° or 180° | Low | Steric hindrance between ortho hydrogens |

| Skewed | 40-70° | High | Balance between steric repulsion and π-conjugation |

| Perpendicular | 90° | Moderate | Minimization of steric interactions |

Studies on similar fluorinated diaryl ethers suggest that a non-planar, or "skewed," conformation is generally the most stable. nih.gov This conformation represents a compromise between the stabilizing effect of π-system conjugation (favoring planarity) and the destabilizing effect of steric repulsion between the ortho-hydrogens of the two rings (disfavoring planarity). The fluorine atom, with its relatively small size but high electronegativity, can further influence the electronic distribution and rotational barrier around the ether linkage. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide experimental evidence for the predominant solution-state conformation by measuring through-space interactions between protons on the different aromatic rings. mdpi.com

Computational and Theoretical Chemistry Studies of 3 3 Fluoro Phenoxy Phenylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of molecular systems. These calculations provide a detailed picture of the electron distribution and energy levels within a molecule, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems, such as atoms and molecules. rsc.orgresearchgate.net It is based on the principle that the energy of the system is a functional of the electron density. DFT has been widely used to study the electronic properties of various molecules, including those with aromatic and heterocyclic structures. rsc.org For instance, studies on related aromatic amines have utilized DFT to analyze their structural and electronic characteristics. chemrxiv.org The choice of functional and basis set, such as B3LYP with 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. nih.govnih.gov These calculations can provide optimized geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental findings from techniques like FT-IR and FT-Raman spectroscopy. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

DFT calculations are commonly employed to determine the HOMO and LUMO energies and, consequently, these reactivity descriptors. researchgate.netnih.gov For example, in a study of a related compound, a low HOMO-LUMO energy gap of 4.468 eV was found, indicating good reactivity and polarizability. nih.gov

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Quantifies the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | Represents the molecule's capacity to accept electrons. |

| Electrophilicity Index (ω) | ω = χ2/(2η) | Indicates the propensity of a species to accept electrons. |

Electrostatic Potential Surface (EPS) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is typically mapped onto a constant electron density surface, where different colors represent different values of the electrostatic potential. uni-muenchen.deavogadro.cc

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms. avogadro.cc

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net

Green regions represent areas of neutral or near-zero potential.

By analyzing the MEP map of 3-(3-fluoro-phenoxy)-phenylamine, one can identify the most likely sites for chemical reactions. For example, the nitrogen atom of the amine group and the oxygen atom of the ether linkage are expected to be regions of negative potential, while the hydrogen atoms of the amine group and the aromatic rings may exhibit positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. nih.govuni-muenchen.de

Charge Distribution Analysis (e.g., Mulliken, NBO)

Understanding the distribution of atomic charges within a molecule is fundamental to explaining its reactivity, polarity, and intermolecular interactions. Computational methods provide several schemes for partitioning the total electron density among the constituent atoms.

Mulliken Population Analysis is a widely used method due to its simplicity. uni-muenchen.de It calculates atomic charges by partitioning the overlap populations equally between the two participating atoms. uni-muenchen.de While computationally efficient, Mulliken charges can be sensitive to the choice of basis set and may sometimes yield unphysical results. uni-muenchen.deq-chem.com Nevertheless, they can provide a qualitative picture of the charge distribution. researchgate.net

Natural Bond Orbital (NBO) Analysis offers a more robust and chemically intuitive approach to analyzing the electron density. NBO analysis focuses on the localized bonds and lone pairs within a molecule, providing insights into hybridization, bonding, and intermolecular interactions like hyperconjugation. nih.gov The stability of the molecule arising from hyperconjugative interactions and charge delocalization can be analyzed through second-order perturbation theory, which evaluates the delocalization energies (E2) between donor and acceptor NBOs. nih.gov Higher E2 values indicate stronger intramolecular charge transfer (ICT) and greater stabilization. nih.govresearchgate.net NBO analysis is often used in conjunction with DFT calculations to provide a detailed description of the electronic structure. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of molecules. These methods are particularly useful for exploring the conformational landscape and identifying the most stable structures.

Conformational Analysis and Energy Minimization

The presence of rotatable bonds in this compound, specifically the C-O and C-N bonds of the ether and amine linkages, allows for a variety of possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and to determine their relative energies. scispace.comnih.gov

This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov By systematically rotating around the key bonds, it is possible to locate the energy minima, which correspond to stable conformers, and the energy maxima, which represent transition states between conformers. semanticscholar.orgresearchgate.net

Once the low-energy conformers are identified, their geometries are fully optimized using energy minimization techniques. This process refines the molecular structure to find the lowest energy arrangement of atoms. These computational studies are essential for understanding how the molecule's shape influences its physical and chemical properties. scispace.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the motion and interactions of molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape, the stability of its different shapes, and how it interacts with its environment, such as a solvent or a biological target.

In studies of structurally related diaryl ether amines and phenylamino (B1219803) derivatives, MD simulations have been employed to understand the stability of ligand-protein complexes. nih.govnih.gov For instance, simulations can reveal whether a compound remains securely in the binding pocket of a target protein or if it is expelled. These simulations track the atomic positions over nanoseconds, allowing for the calculation of interaction energies, such as van der Waals and electrostatic forces, which govern the binding process. nih.gov A typical MD simulation study on this compound would involve placing the molecule in a simulated water box, often with a target protein, and analyzing the resulting trajectory to understand its dynamic behavior and binding stability. nih.govresearchgate.net

Ligand-Target Docking Studies

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger protein target. This method is fundamental in rational drug design for estimating the strength and type of interaction. For this compound, docking studies would be performed to screen potential biological targets and to understand the structural basis of its binding affinity.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding energy. Studies on similar fluorinated N-phenyl derivatives have successfully used docking to identify key interactions with protein residues. mdpi.com These interactions often include:

Hydrogen Bonds: The amine group (-NH2) of the molecule can act as a hydrogen bond donor.

π-π Stacking: Interactions between the aromatic phenyl rings of the ligand and aromatic residues (like Phenylalanine, Tyrosine) in the protein. researchgate.net

π-Alkyl Interactions: Interactions between a phenyl ring and alkyl side chains of protein residues. researchgate.net

A hypothetical docking study of this compound against a kinase target, for example, might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Group Involved | Potential Protein Residue (Example) |

| Hydrogen Bond (Donor) | Amine (-NH2) group | Aspartate (ASP) |

| π-π Stacking | Fluoro-phenoxy ring | Phenylalanine (PHE) |

| π-π Stacking | Phenylamine ring | Tyrosine (TYR) |

| Halogen Bond | Fluorine atom | Backbone Carbonyl Oxygen |

These predicted interactions provide a roadmap for designing more potent analogues.

Prediction of Molecular Properties (Academic Context)

Solvation Energy Calculations

Solvation energy is the energy change associated with dissolving a solute in a solvent. Calculating this value is important for understanding a molecule's solubility, a critical factor for its biological availability. Computational methods like the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEF-PCM) are used to estimate the free energy of solvation (ΔG_solv). researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation while providing meaningful results. A negative solvation energy indicates that the molecule is stable in the solvent. For this compound, calculations would be performed in water to simulate biological conditions, providing insight into its hydrophilicity or hydrophobicity. researchgate.net

Spectroscopic Property Predictions

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. Methods based on Density Functional Theory (DFT) are commonly used for this purpose. jetir.orgnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical shifts can be compared to experimental data to aid in structural assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.net This predicts the maximum absorption wavelength (λ_max), which corresponds to the peaks observed in an experimental UV-Vis spectrum.

Below is a table of hypothetical, yet representative, predicted spectroscopic data for this compound.

| Spectroscopy Type | Parameter Predicted | Predicted Value (Representative) | Method |

| ¹³C NMR | Chemical shift of Carbon attached to Fluorine | ~163 ppm | DFT (GIAO) |

| ¹³C NMR | Chemical shift of Carbon attached to Amine | ~148 ppm | DFT (GIAO) |

| ¹H NMR | Chemical shift of Amine protons (-NH2) | ~3.8 ppm | DFT (GIAO) |

| UV-Vis | Maximum Absorption Wavelength (λ_max) | ~285 nm | TD-DFT |

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com This approach is particularly useful for optimizing lead compounds.

For classes of molecules like diaryl ether derivatives, to which this compound belongs, QSAR studies have been successfully developed. researchgate.net The general methodology follows several key steps:

Data Set Preparation: A series of related compounds with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀) is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed activity. researchgate.netresearchgate.net

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net

A QSAR study on diaryl ether amines might yield an equation like:

pIC₅₀ = c₀ + c₁(logP) - c₂(SI3)

In this hypothetical model based on a real study, logP (a measure of lipophilicity) and SI3 (a topological descriptor) were found to be important for activity. researchgate.net Such a model indicates that increasing lipophilicity and decreasing the value of the SI3 descriptor could lead to more potent compounds. This provides a clear, quantitative guide for designing new, potentially more effective molecules based on the this compound scaffold.

Mechanistic Investigations Involving 3 3 Fluoro Phenoxy Phenylamine

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis and subsequent chemical transformations of 3-(3-Fluoro-phenoxy)-phenylamine. This section explores the primary synthetic routes and the mechanisms of its derivatization reactions.

Pathways of Synthesis for this compound

The synthesis of this compound, a diaryl ether amine, can be strategically approached through two main retrosynthetic pathways, primarily involving the formation of a carbon-oxygen (C-O) ether linkage and a carbon-nitrogen (C-N) amine linkage. The key reactions employed are the Ullmann condensation and the Buchwald-Hartwig amination. medchemexpress.commdpi.com

Pathway A: Ullmann Condensation followed by Nitro Group Reduction

This pathway prioritizes the formation of the diaryl ether bond first.

Ether Bond Formation (Ullmann Condensation): The synthesis begins with an Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). mdpi.comnih.gov In this case, 3-fluorophenol (B1196323) is reacted with an activated aryl halide, such as 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene. The reaction typically requires a copper catalyst (e.g., CuI, CuO), a base (e.g., K₂CO₃, Cs₂CO₃), and high temperatures in a polar aprotic solvent like DMF or NMP to proceed. mdpi.com The mechanism involves the in-situ formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether, yielding 1-fluoro-3-(3-nitrophenoxy)benzene.

Amine Formation (Nitro Reduction): The resulting nitro-substituted diaryl ether is then reduced to the corresponding primary amine. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid (Sn/HCl), catalytic hydrogenation (H₂/Pd-C), or iron in acidic medium. This step yields the final product, this compound.

Pathway B: C-N Bond Formation followed by Ether Synthesis

This alternative pathway establishes the nitrogen-carbon bond before the ether linkage.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds. medchemexpress.combldpharm.comnih.gov This approach could start with a dihalo-fluorobenzene and an ammonia (B1221849) equivalent, or more practically, couple a protected amine or an amine with a halo-substituted fluorophenoxy precursor. However, a more direct route involves the coupling of an aryl halide (e.g., 1-bromo-3-fluorobenzene) with 3-aminophenol (B1664112), where the amino group is protected, or directly with an aniline (B41778) derivative under carefully controlled conditions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (e.g., NaOt-Bu), and subsequent reductive elimination to form the C-N bond. medchemexpress.com

Ether Bond Formation (Ullmann or Buchwald-Hartwig Coupling): Following the formation of the aniline derivative, the ether linkage is created. This can be achieved via an Ullmann condensation between the newly formed halo-aniline and 3-fluorophenol or through a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

The choice of pathway often depends on the availability of starting materials and the desire to avoid sensitive functional groups during intermediate steps.

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Pathway A: Ullmann First | Pathway B: Amination First |

|---|---|---|

| Key C-O Formation | Ullmann Condensation mdpi.com | Ullmann or Buchwald-Hartwig C-O Coupling |

| Key C-N Formation | Nitro Group Reduction | Buchwald-Hartwig Amination medchemexpress.com |

| Catalyst | Copper (Cu) nih.gov | Palladium (Pd) bldpharm.com |

| Typical Conditions | High temperatures (>150-200°C) mdpi.com | Milder temperatures (80-120°C) nih.gov |

| Advantages | Utilizes well-established, robust reaction. | Milder conditions, broader substrate scope. |

| Disadvantages | Harsh reaction conditions, potential for side products. | Catalyst sensitivity, cost of palladium. |

Mechanistic Studies of Derivatization Reactions

The primary amine group of this compound is the main site for derivatization, allowing for the synthesis of a wide array of analogs for further studies.

Acylation: The amine acts as a nucleophile, readily attacking acyl chlorides or anhydrides in a nucleophilic acyl substitution reaction. This forms a stable amide bond and is a common method for creating libraries of related compounds. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Sulfonylation: Similar to acylation, the amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonamides. This reaction is also base-mediated.

Alkylation: Nucleophilic substitution reactions with alkyl halides can be used to introduce alkyl groups onto the nitrogen atom, forming secondary and tertiary amines. Reaction conditions must be controlled to manage the degree of alkylation. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is another effective method for controlled alkylation.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the primary arylamine into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction), providing a gateway to numerous other derivatives.

Molecular Interaction Mechanisms (Preclinical Focus)

While direct preclinical studies on this compound are not extensively documented in the reviewed literature, investigations into structurally related analogs provide significant insights into potential biological activities and molecular interaction mechanisms.

Investigation of Receptor Binding Mechanisms (e.g., protein-ligand interactions)

Currently, there is no specific information available from the conducted searches detailing the receptor binding mechanisms for this compound itself. Research has been conducted on various phenoxyphenylamine and aniline derivatives, which show binding to a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, but direct data for the title compound is absent. nih.govnih.gov

Enzyme Inhibition Mechanisms

Preclinical research has identified a derivative of this compound as a potent enzyme inhibitor. Specifically, a compound featuring the 3-fluorophenoxy motif has been shown to inhibit squalene (B77637) synthase (SQS). fiocruz.br

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing dyslipidemia. nih.gov In the context of pathogens like the protozoan parasite Trypanosoma cruzi (the causative agent of Chagas disease), the sterol biosynthesis pathway is essential for the parasite's survival, proliferation, and cell membrane integrity. mdpi.comfiocruz.br

A study evaluating analogs of 4-phenoxyphenoxyethylthiocyanate (WC-9), a known inhibitor of T. cruzi SQS, identified 3-(3-fluorophenoxy)phenoxyethyl thiocyanate as a derivative with significant activity against the intracellular forms of the parasite. fiocruz.br This suggests that the 3-fluorophenoxy moiety is compatible with binding to the active site of T. cruzi squalene synthase. The inhibition mechanism of these types of compounds against T. cruzi SQS has been described as non-competitive, indicating that the inhibitor binds to an allosteric site on the enzyme rather than competing with the substrate at the active site. fiocruz.br

Table 2: Preclinical Enzyme Inhibition Data for a Derivative of this compound

| Compound | Target Enzyme | Organism | Activity Noted | Reference |

|---|

Cellular Pathway Modulation

The inhibition of squalene synthase by the aforementioned derivative directly leads to the modulation of a critical cellular pathway: sterol biosynthesis. mdpi.comfiocruz.br

In Trypanosoma cruzi, this pathway is vital for producing endogenous sterols required for the parasite's cell membranes. By inhibiting SQS, the derivative effectively shuts down this pathway, leading to a depletion of essential sterols and an accumulation of the upstream intermediate, farnesyl diphosphate. This disruption of sterol homeostasis compromises the structural integrity and function of the parasite's membranes, ultimately leading to cell death. fiocruz.br This mechanism demonstrates how a specific molecular interaction (enzyme inhibition) translates into a broader cellular effect (pathway modulation), providing a clear rationale for the observed anti-trypanosomal activity in preclinical models. fiocruz.br

Preclinical Biological Evaluation of 3 3 Fluoro Phenoxy Phenylamine and Its Derivatives

In Vitro Biological Assays

In vitro assays are fundamental to the initial characterization of a compound's biological activity, offering a controlled environment to study its interactions with specific biological targets.

Derivatives of the core 3-(3-fluoro-phenoxy)-phenylamine structure have been investigated for their ability to modulate the activity of various enzymes. Studies have shown that these compounds can act as either inhibitors or activators, depending on the specific derivative and the target enzyme.

For instance, a series of 3-hydroxyquinolin-2(1H)-one derivatives were identified as protectors of human phenylalanine hydroxylase (hPAH) activity, an enzyme whose deficiency leads to Phenylketonuria. nih.gov These compounds were found to affect the coordination of the non-heme ferric center at the enzyme's active site. nih.gov Two specific derivatives demonstrated the ability to functionally stabilize hPAH, preserving its activity in both purified protein and cellular models. nih.gov

In the realm of coagulation, novel 3-amidinophenylsulfonamide derivatives were designed as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov Similarly, imidazole-based derivatives have been synthesized and shown to possess inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory signaling pathways. nih.gov Another related compound, 3-AP (Triapine), functions as an inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. researchgate.net

Table 1: Enzyme Activity Modulation by this compound Derivatives

| Compound Class | Target Enzyme | Modulation Effect | Reference |

|---|---|---|---|

| 3-Hydroxyquinolin-2(1H)-one derivatives | Human Phenylalanine Hydroxylase (hPAH) | Activity protection/stabilization | nih.gov |

| 3-Amidinophenylsulfonamide derivatives | Factor Xa | Inhibition | nih.gov |

| Imidazole derivatives | p38 MAP Kinase | Inhibition | nih.gov |

| 3-AP (Triapine) | Ribonucleotide Reductase (RR) | Inhibition | researchgate.net |

The interaction of this compound derivatives with various receptors has been explored to determine their binding affinities and selectivities. These studies are crucial for understanding the pharmacological profile of the compounds.

Research into N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine revealed significant binding affinities for dopamine (B1211576) receptors. nih.govresearchgate.net The parent amine showed an affinity for both D-1 and D-2 binding sites that was approximately half that of dopamine itself. nih.govresearchgate.net However, substitution on the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a decrease in affinity for D-1 sites but a marked increase in effectiveness at D-2 binding sites. nih.govresearchgate.net The N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives were the most potent, demonstrating high selectivity for D-2 receptors. nih.gov

Another study focused on (R)-N-methyl-3-(3′-fluoropropyl)phenoxy)-3-phenylpropanamine (MFP3), a fluorinated analog of nisoxetine. This compound was evaluated for its binding to the norepinephrine (B1679862) transporter (NET). In vitro binding assays using rat brain homogenates determined a Ki value of 23 nM for MFP3, indicating moderate affinity for NET. nih.gov

Furthermore, 19F NMR and fluorescence studies have provided evidence that 3-L-fluorophenylalanine, a related fluorinated amino acid, binds to the L-leucine specific receptor found in Escherichia coli. nih.gov

Table 2: Receptor Binding Affinities of this compound Derivatives

| Compound/Derivative | Target Receptor/Transporter | Binding Affinity (Ki) | Key Finding | Reference |

|---|---|---|---|---|

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D-1/D-2 | ~2-fold less than dopamine | Parent compound shows moderate affinity | nih.govresearchgate.net |

| N-ethyl & N-n-propyl derivatives | Dopamine D-2 | High potency | Substitution enhances D-2 selectivity | nih.gov |

| (R)-N-methyl-3-(3′-fluoropropyl)phenoxy)-3-phenylpropanamine (MFP3) | Norepinephrine Transporter (NET) | 23 nM | Moderate affinity for NET | nih.gov |

| 3-L-fluorophenylalanine | L-leucine specific receptor (E. coli) | Binding confirmed | Binds to the bacterial amino acid receptor | nih.gov |

Cell-based assays provide a more complex biological system to evaluate the effects of compounds on cellular processes like proliferation, apoptosis, and uptake.

Cell Proliferation and Apoptosis: Derivatives of the core structure have demonstrated significant effects on cell proliferation and apoptosis, particularly in cancer cell lines. A study on (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives showed antiproliferative activity against several human cancer cell lines, including CCRF-CEM, K562, A549, and U2OS. mdpi.com Flow cytometry analysis confirmed that treatment with the most potent compounds induced apoptosis in K562 and A549 cells. mdpi.com Similarly, the ribonucleotide reductase inhibitor 3-AP (Triapine) was shown to decrease cell proliferation in neuroendocrine tumor cell lines, with half-maximal inhibitory concentrations (IC-50) of 1.3 µM in BON cells and 1.73 µM in QGP-1 cells after 96 hours. researchgate.net

The mechanism of apoptosis induction is a key area of investigation. A genetically encoded reporter, pCasFSwitch, has been developed to identify cells undergoing caspase-3 mediated apoptosis through a translocation of a GFP signal from the cell membrane to the nucleus. nih.gov Other methods, such as those using Bodipy-L-cystine (BFC), have also been employed to measure different stages of apoptosis. nih.gov

Cellular Uptake: The ability of a compound to enter cells is a prerequisite for its biological activity. Studies on amphiphilic fluorinated porphyrins have shown that the inclusion of sulfonate ester groups enhances cellular uptake in both A549 and CT26 cell lines. nih.gov This increased uptake was correlated with localization in lysosomes and mitochondria. nih.gov

Table 3: Summary of Cell-Based Assay Findings

| Assay Type | Compound Class | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|---|

| Cell Proliferation | (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives | CCRF-CEM, K562, A549, U2OS | Demonstrated antiproliferative activity | mdpi.com |

| 3-AP (Triapine) | BON, QGP-1 | Dose-dependent decrease in proliferation | researchgate.net | |

| Apoptosis | (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives | K562, A549 | Induction of apoptosis confirmed by flow cytometry | mdpi.com |

| Cellular Uptake | Amphiphilic fluorinated porphyrins | A549, CT26 | Sulfonate ester groups enhance cellular accumulation | nih.gov |

A significant body of research has been dedicated to evaluating the antimicrobial properties of this compound and its derivatives against a wide spectrum of pathogens.

Antibacterial Activity: Several novel series of compounds have shown promising antibacterial activity, particularly against Gram-positive bacteria. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity, with one compound showing an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. mdpi.comnih.gov Another study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives found that all synthesized compounds were moderately to potently active against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. researchgate.net Furthermore, newly synthesized oxetanyl-quinoline derivatives, which incorporate a fluorophenoxy moiety, displayed good antibacterial activity against Proteus mirabilis and Bacillus subtilis. nih.gov

Antifungal Activity: The antifungal potential of these derivatives has also been established. The same oxetanyl-quinoline derivatives that showed antibacterial effects also exhibited good antifungal activity against Aspergillus niger. nih.gov In a separate study, a series of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives showed moderate to good antifungal activity against five different plant pathogenic fungi. nih.gov One compound, in particular, demonstrated significant activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum. nih.gov

Antiparasitic Activity: Derivatives have been identified with potent activity against several human parasites. A pyrimido[1,2-a]benzimidazole (B3050247) derivative containing a 3-fluorophenyl substituent was highly active against both the promastigote and amastigote forms of Leishmania major, with EC50 values in the nanomolar range. nih.gov This compound, along with another derivative, also showed activity against Toxoplasma gondii. nih.gov Other research has explored the antiparasitic effects of chalcone (B49325) derivatives against Leishmania and Trypanosoma cruzi mdpi.com, 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives against Plasmodium falciparum and Leishmania donovani mdpi.com, and 1,8-naphthalimide (B145957) derivatives against Leishmania infantum, Trypanosoma brucei, and Trypanosoma cruzi. worktribe.com

Table 4: Antimicrobial Activity of this compound Derivatives

| Activity Type | Compound Class | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|---|

| Antibacterial | 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | MIC value as low as 0.25 µg/mL | mdpi.comnih.gov |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides | Mycobacterium tuberculosis H37Rv | MIC values from 4 to 64 μg/mL | researchgate.net | |